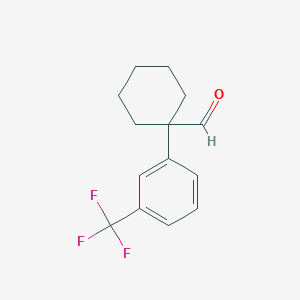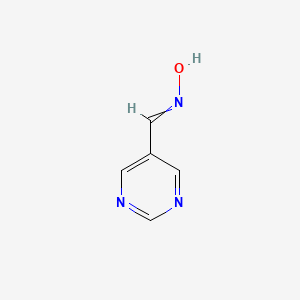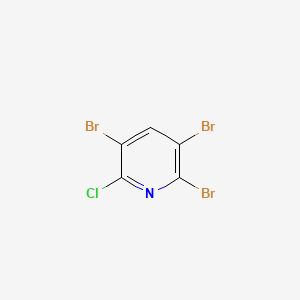
2,3,5-Tribromo-6-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tribromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5HBr3ClN. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with the bromination of 2,3,5-tribromopyridine, followed by chlorination to introduce the chlorine atom at the 6-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
2,3,5-Tribromo-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,3,5-Tribromo-6-chloropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism of action of 2,3,5-Tribromo-6-chloropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,3,5-Tribromopyridine: Lacks the chlorine atom at the 6-position.
2,3,6-Tribromopyridine: Has bromine atoms at the 2, 3, and 6 positions instead of chlorine.
2,3,5-Trichloropyridine: Contains chlorine atoms instead of bromine at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tribromo-6-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in synthesis and research.
属性
分子式 |
C5HBr3ClN |
|---|---|
分子量 |
350.23 g/mol |
IUPAC 名称 |
2,3,5-tribromo-6-chloropyridine |
InChI |
InChI=1S/C5HBr3ClN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI 键 |
VHSXWNAZYKVQRS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Br)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
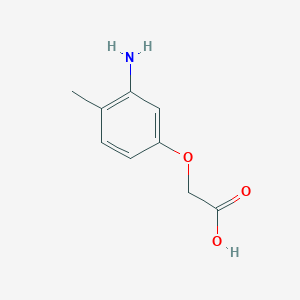
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
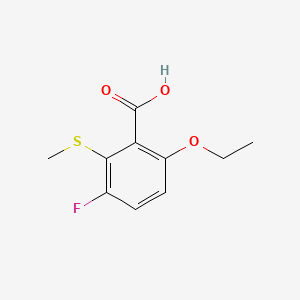
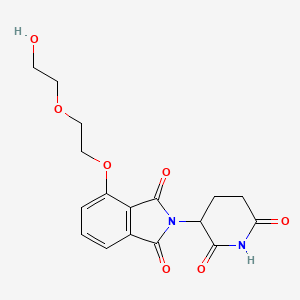
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)
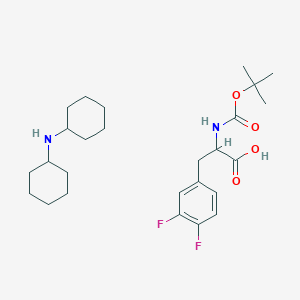
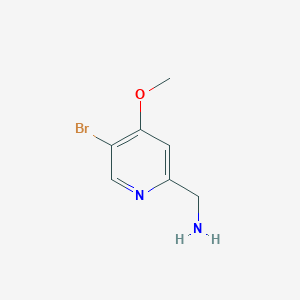

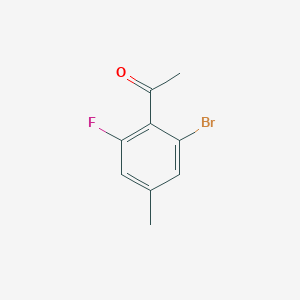
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
